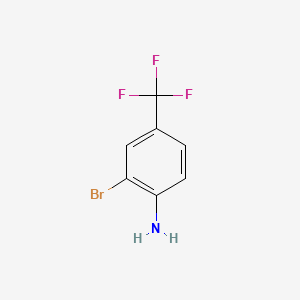

2-Bromo-4-(trifluoromethyl)aniline

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKRJIXSZTKOFTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206667 | |

| Record name | 2-Bromo-4-trifluoromethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57946-63-1 | |

| Record name | 2-Bromo-4-trifluoromethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57946-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-trifluoromethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057946631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4-trifluoromethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-trifluoromethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthetic Cornerstone: A Technical Guide to 2-Bromo-4-(trifluoromethyl)aniline for Advanced Research and Drug Development

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount strategy for fine-tuning physicochemical and biological properties. The trifluoromethyl group (-CF3), in particular, is a celebrated moiety for its ability to enhance metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth technical overview of 2-Bromo-4-(trifluoromethyl)aniline, a key building block that marries the advantageous properties of the trifluoromethyl group with the synthetic versatility of a bromo-aniline scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic endeavors.

Molecular Profile and Physicochemical Properties

This compound is a substituted aniline featuring a bromine atom at the 2-position and a trifluoromethyl group at the 4-position of the benzene ring. This specific arrangement of substituents dictates its reactivity and utility in organic synthesis.

The electron-withdrawing nature of the trifluoromethyl group significantly influences the electron density of the aromatic ring, impacting its reactivity in electrophilic and nucleophilic substitution reactions. The presence of the bromine atom provides a versatile handle for a wide array of cross-coupling reactions, making it a valuable precursor for the synthesis of complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 57946-63-1 | [1] |

| Molecular Formula | C₇H₅BrF₃N | [1] |

| Molecular Weight | 240.02 g/mol | [1] |

| Appearance | Crystals | [2] |

| Melting Point | 26-28 °C | [2] |

| Boiling Point | 109-110 °C at 10 mmHg | [2] |

| Flash Point | 110 °C | [2] |

Synthesis of this compound: A Proposed Protocol

The synthesis of this compound can be achieved through the regioselective bromination of 4-(trifluoromethyl)aniline. The amino group is a strong ortho-, para-director, while the trifluoromethyl group is a meta-director. The directing effects of the amino group dominate, leading to substitution at the positions ortho to it (positions 2 and 6). Due to the steric hindrance posed by the trifluoromethyl group, bromination is favored at the less hindered ortho position.

Causality Behind Experimental Choices:

The choice of a brominating agent and reaction conditions is critical to control regioselectivity and minimize the formation of di-brominated byproducts. N-Bromosuccinimide (NBS) is often a preferred reagent over molecular bromine as it provides a slow and controlled release of electrophilic bromine, enhancing selectivity.[3] The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) can facilitate the reaction.[4]

Experimental Protocol: Regioselective Bromination of 4-(trifluoromethyl)aniline

Materials:

-

4-(trifluoromethyl)aniline

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

In a round-bottom flask, dissolve 4-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

In a separate flask, dissolve NBS (1.0 equivalent) in anhydrous DMF.

-

Add the NBS solution dropwise to the cooled aniline solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine (2 x 150 ml).[5]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Caption: A simplified workflow for the synthesis of this compound.

Spectroscopic Characterization

Accurate characterization of the synthesized compound is crucial for quality control and for confirming its structure. The following table summarizes the expected spectroscopic data for this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Solvent | Key Signals and Interpretations | Reference |

| ¹H NMR | CDCl₃ | Signals corresponding to the aromatic protons, with splitting patterns and chemical shifts influenced by the bromo, amino, and trifluoromethyl substituents. | [3] |

| ¹³C NMR | CDCl₃ | Resonances for the seven carbon atoms, including the characteristic quartet for the trifluoromethyl carbon. | [2] |

| FTIR | Melt (Liquid) | Characteristic absorption bands for N-H stretching of the primary amine, C-F stretching of the trifluoromethyl group, and C-Br stretching. | [1] |

| Mass Spec. | GC-MS | Molecular ion peak corresponding to the molecular weight of 240.02 g/mol , along with a characteristic isotopic pattern for a bromine-containing compound. | [3] |

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the amino group and the bromine atom. The bromine atom is particularly valuable as a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The electron-withdrawing trifluoromethyl group can enhance the rate of oxidative addition, a key step in the catalytic cycle of many cross-coupling reactions.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the bromo-substituted carbon and an organoboron compound. This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.

Generalized Protocol for Suzuki-Miyaura Coupling:

-

In a dry Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Add a degassed solvent system (e.g., Toluene/Water, 4:1).

-

Heat the reaction mixture under an inert atmosphere (e.g., 100 °C) for 12-24 hours.

-

After cooling, perform an aqueous work-up and purify the product by column chromatography.[6]

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the synthesis of diarylamines and other N-arylated compounds.

Generalized Protocol for Buchwald-Hartwig Amination:

-

In a glovebox, charge a dry Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq.).

-

Add an anhydrous solvent (e.g., Toluene), followed by this compound (1.0 eq.) and the desired amine (1.2 eq.).

-

Heat the sealed tube with vigorous stirring (e.g., 100-110 °C) for 8-24 hours.

-

After cooling, dilute with an organic solvent, filter through Celite, and purify the product.[6]

Caption: Key cross-coupling reactions involving this compound.

Derivatization of the Amino Group

The primary amino group of this compound can undergo a variety of transformations, including acylation, alkylation, and sulfonylation, to introduce diverse functionalities and build more complex molecular architectures.

Applications in Drug Discovery and Development

Trifluoromethylaniline derivatives are crucial intermediates in the synthesis of numerous pharmaceuticals.[7] The unique combination of a reactive bromine handle and the property-enhancing trifluoromethyl group makes this compound a highly valuable building block.

Case Study: Sorafenib While not directly synthesized from this compound, the synthesis of the multi-kinase inhibitor Sorafenib, used in cancer therapy, involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[8] This highlights the importance of the trifluoromethyl-substituted aniline scaffold in the development of targeted therapies. The bromo-analogue, this compound, offers an alternative and potentially more reactive starting point for the synthesis of similar kinase inhibitors through various cross-coupling strategies.

Safety and Handling

This compound is considered hazardous and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

Table 3: Hazard Identification and Handling Precautions

| Hazard Class | Precautionary Statements |

| Acute toxicity, oral, dermal, and inhalation | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. |

| Skin corrosion/irritation | Wear protective gloves/protective clothing/eye protection/face protection. |

| Serious eye damage/irritation | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound stands out as a versatile and powerful building block for researchers in organic synthesis, medicinal chemistry, and materials science. Its unique structural features—a reactive bromine atom and a property-modulating trifluoromethyl group—provide a gateway to a vast chemical space. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in the development of novel therapeutics and advanced materials.

References

- BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. BenchChem.

- BenchChem. (2025). Minimizing over-bromination in the synthesis of 4-Bromo-3-(trifluoromethyl)aniline. BenchChem.

- ChemBK. (2024). This compound - Physico-chemical Properties. ChemBK.

- BenchChem. (2025). Application Notes and Protocols: Bromination of 3-(trifluoromethyl)aniline using NBS. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline. BenchChem.

- Google Patents. (n.d.). CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method.

- Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Organic Syntheses.

- ChemicalBook. (n.d.). 4-Bromo-3-(trifluoromethyl)aniline synthesis. ChemicalBook.

- Sigma-Aldrich. (n.d.). 2-bromo-4-fluoro-6-methyl aniline synthesis. Sigma-Aldrich.

- Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.

- Chemistry LibreTexts. (2023).

- Wikipedia. (n.d.).

- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline. BenchChem.

- Quick Company. (n.d.). Regio Selective Molecular Bromination Of Substituted Aniline. Quick Company.

- Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

- BenchChem. (2025). A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions. BenchChem.

- ACS Publications. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][3]-Fused Indole Heterocycles.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. BenchChem.

- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- BenchChem. (2025). Application Notes: Derivatization of 4-Bromo-3-(trifluoromethyl)aniline. BenchChem.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.

- PubChem. (n.d.). 4-Bromo-2-(trifluoromethyl)aniline. PubChem.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

- ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

Sources

- 1. lookchem.com [lookchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jelsciences.com [jelsciences.com]

- 8. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

A Comprehensive Spectroscopic and a pplication-centric Guide to 2-Bromo-4-(trifluoromethyl)aniline

Introduction: The Molecular Significance of 2-Bromo-4-(trifluoromethyl)aniline

This compound is a substituted aniline that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its structure, featuring an aniline core functionalized with both a bromine atom and a trifluoromethyl group, presents a unique combination of reactive sites. The trifluoromethyl group (-CF3) is particularly significant in drug design, as it can enhance metabolic stability, lipophilicity, and binding affinity of molecules.[1][2] The bromine atom provides a versatile handle for various cross-coupling reactions, enabling the construction of intricate molecular architectures.[2]

A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, quality control, and predicting its reactivity in synthetic transformations. This guide provides a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Physicochemical Properties and Molecular Structure

A clear understanding of the fundamental properties of a compound is the first step in its scientific evaluation.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrF₃N | [3] |

| Molecular Weight | 240.02 g/mol | [3][4] |

| CAS Number | 57946-63-1 | [3][5] |

| Appearance | White to light yellow crystalline powder/liquid | [5][6] |

| Density | ~1.7 g/cm³ | [3] |

Below is a diagram of the molecular structure of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[7] For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Best Practices for NMR Sample Preparation

A high-quality spectrum is contingent on proper sample preparation.

Protocol:

-

Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.[8]

-

Solvent Selection: Choose a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, ensuring the compound is fully soluble.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial before transferring to the NMR tube.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.

-

Standard Addition: Add a small amount of an internal standard, like tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[7]

-

Homogenization: Gently mix the sample to ensure a homogeneous solution.

The following diagram illustrates a generalized workflow for acquiring NMR data.

Caption: Standardized workflow for NMR spectroscopic analysis.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum reveals the electronic environment and connectivity of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | Ar-H |

| ~7.2 | dd | 1H | Ar-H |

| ~6.8 | d | 1H | Ar-H |

| ~4.2 | br s | 2H | -NH₂ |

Interpretation:

-

The aromatic region (6.8-7.5 ppm) displays three distinct signals, consistent with the three protons on the substituted benzene ring.

-

The downfield shift of these protons is influenced by the electron-withdrawing nature of the bromine and trifluoromethyl groups.

-

The broad singlet around 4.2 ppm is characteristic of the two amine (-NH₂) protons. Its broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C-NH₂ |

| ~135 | C-Br |

| ~130 | Ar-CH |

| ~125 (q) | C-CF₃ |

| ~122 (q) | -CF₃ |

| ~118 | Ar-CH |

| ~115 | Ar-CH |

Interpretation:

-

The spectrum shows seven distinct carbon signals, corresponding to the seven carbon atoms in the molecule.

-

The carbon attached to the amine group (C-NH₂) appears downfield due to the deshielding effect of the nitrogen atom.

-

The carbon bearing the trifluoromethyl group (C-CF₃) appears as a quartet due to coupling with the three fluorine atoms. The -CF₃ carbon itself also appears as a quartet.

-

The chemical shifts of the aromatic carbons are influenced by the combination of the electron-donating amine group and the electron-withdrawing halogen and trifluoromethyl substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]

IR Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium | N-H stretch (asymmetric and symmetric) |

| 1620 | Strong | N-H bend (scissoring) |

| 1330-1250 | Strong | C-N stretch (aromatic amine) |

| 1300-1100 | Very Strong | C-F stretch |

| 1100-1000 | Strong | C-Br stretch |

Interpretation:

-

N-H Vibrations: The presence of two distinct bands in the 3400-3300 cm⁻¹ region is a hallmark of a primary amine (-NH₂), corresponding to the asymmetric and symmetric N-H stretching modes.[10][11] The strong absorption at ~1620 cm⁻¹ is due to the N-H bending vibration.[10][12]

-

C-N Stretch: The strong band in the 1335-1250 cm⁻¹ range is characteristic of the C-N stretching vibration in aromatic amines.[10]

-

C-F and C-Br Vibrations: The spectrum is dominated by very strong absorption bands in the 1300-1100 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group. The C-Br stretch is typically observed as a strong band in the lower frequency region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which allows for the determination of the molecular weight and elemental composition.

Mass Spectral Data and Interpretation

| m/z | Interpretation |

| 241 | Molecular ion peak [M+2]⁺ with ⁸¹Br |

| 239 | Molecular ion peak [M]⁺ with ⁷⁹Br |

| 160 | Fragment ion: [M - Br]⁺ |

| 140 | Fragment ion: [M - Br - HF]⁺ |

Interpretation:

-

Molecular Ion Peak and Bromine's Isotopic Signature: A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.[13][14][15] This is due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.[16] For this compound, this results in prominent peaks at m/z 239 and 241.[17]

-

Fragmentation Pattern: The loss of a bromine atom is a common fragmentation pathway, leading to a significant peak at m/z 160.[15] Subsequent fragmentation can provide further structural information.

Integrated Spectroscopic Analysis: A Self-Validating Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques to build a coherent and self-validating structural assignment.

The following diagram illustrates the logical flow for structure elucidation.

Caption: Logical workflow for the integrated spectroscopic confirmation of the target molecule.

Applications in Drug Development and Chemical Synthesis

This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[18][19] The trifluoromethyl group is a key feature in many modern drugs, contributing to improved efficacy.[1][20] The bromo- and amino- groups allow for a variety of chemical transformations, making it a versatile starting material for creating libraries of novel compounds for high-throughput screening in drug discovery programs.[2] Its precise spectroscopic characterization is essential for ensuring the purity and identity of these advanced intermediates, which is a critical aspect of regulatory compliance and the successful development of new chemical entities.

Conclusion

The spectroscopic data for this compound provides a unique fingerprint for its identification and characterization. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry offers a comprehensive and self-validating method for confirming its structure. This in-depth understanding is crucial for scientists and researchers who utilize this important chemical intermediate in the fields of drug discovery, materials science, and organic synthesis.

References

- Chemguide. (n.d.). mass spectra - the M+2 peak.

- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.

- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.

- Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl.

- Save My Exams. (2023, July 4). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023.

- University of Calgary. (n.d.). Ch13 - Mass Spectroscopy.

- WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.

- Chemsrc. (2025, August 27). CAS#:1260776-57-5 | 2-Bromo-4-methyl-5-(trifluoromethyl)aniline.

- PubChem. (n.d.). 4-Bromo-2-(trifluoromethyl)aniline.

- ChemBK. (2024, April 9). This compound.

- Iowa State University. (n.d.). NMR Sample Preparation.

- Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.

- Chemistry Steps. (n.d.). Interpreting IR Spectra.

- New Journal of Chemistry. (n.d.). Supporting Information.

- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.

- Queen Mary University of London. (n.d.). NMR Sample Preparation.

- SpectraBase. (n.d.). This compound - Optional[FTIR] - Spectrum.

- Omics Online. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.

- SpectraBase. (n.d.). This compound - Optional[1H NMR] - Spectrum.

- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 31). Exploring the Chemical Synthesis Applications of 4-Bromo-2-nitro-6-(trifluoromethyl)aniline.

- Michigan State University. (n.d.). NMR Spectroscopy.

- PubMed Central. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

- NIST WebBook. (n.d.). 2-Bromo-4-chloroaniline.

- PubChemLite. (n.d.). 2-bromo-4-(trifluoromethoxy)aniline (C7H5BrF3NO).

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. spectrabase.com [spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Interpreting IR Spectra [chemistrysteps.com]

- 12. wikieducator.org [wikieducator.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. savemyexams.com [savemyexams.com]

- 17. 4-Bromo-2-(trifluoromethyl)aniline | C7H5BrF3N | CID 67960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Page loading... [wap.guidechem.com]

- 20. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Infrared Spectral Data of 2-Bromo-4-(trifluoromethyl)aniline

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-Bromo-4-(trifluoromethyl)aniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of the molecule's vibrational modes, offers a detailed interpretation of its spectral data, and presents a robust protocol for acquiring a high-fidelity spectrum. The causality behind experimental choices and data interpretation is emphasized to ensure scientific integrity and practical applicability.

Introduction: The Molecular Profile and Spectroscopic Significance

This compound (C₇H₅BrF₃N) is a substituted aniline featuring a bromine atom and a trifluoromethyl group on the aromatic ring. These substituents significantly influence the electronic environment and, consequently, the vibrational behavior of the molecule. Infrared spectroscopy is an indispensable tool for the structural elucidation and quality control of such compounds. It works on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral "fingerprint".[1] This guide will dissect that fingerprint to its constituent parts, providing a clear roadmap for spectral interpretation.

Molecular Structure of this compound

The arrangement of functional groups dictates the resulting IR spectrum. Understanding this structure is the first step in spectral assignment.

Caption: Molecular structure of this compound.

Interpreting the Infrared Spectrum: A Detailed Band Assignment

The IR spectrum of this compound is complex, but it can be logically divided into several key regions corresponding to the vibrations of its primary functional groups: the amine (-NH₂), the aromatic ring, the trifluoromethyl (-CF₃) group, and the carbon-bromine (C-Br) bond.

The following table summarizes the expected characteristic absorption bands. The precise position of a peak can be influenced by the molecular environment and the physical state of the sample.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3490 - 3380 | Medium | Asymmetric N-H Stretch | Primary Aromatic Amine |

| 3400 - 3300 | Medium | Symmetric N-H Stretch | Primary Aromatic Amine |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Aromatic Ring |

| 1650 - 1580 | Medium-Strong | N-H Bending (Scissoring) | Primary Aromatic Amine |

| 1600 - 1450 | Medium-Strong | C=C Ring Stretching | Aromatic Ring |

| 1335 - 1250 | Strong | C-N Stretching | Aromatic Amine |

| 1340 - 1300 | Very Strong | C-CF₃ Stretching | Trifluoromethyl Group |

| 1180 - 1100 | Very Strong | Asymmetric & Symmetric C-F Stretching | Trifluoromethyl Group |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending | Aromatic Ring |

| < 700 | Medium-Strong | C-Br Stretch | Carbon-Bromine Bond |

N-H Vibrations of the Primary Aromatic Amine

-

N-H Stretching (3500 - 3300 cm⁻¹): As a primary amine (R-NH₂), the molecule will exhibit two distinct N-H stretching bands.[2] The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is due to the symmetric stretching mode.[2][3] For aromatic amines, these bands typically appear around 3442 cm⁻¹ and 3360 cm⁻¹, respectively, as seen in aniline.[2][4]

-

N-H Bending (1650 - 1580 cm⁻¹): A strong scissoring (bending) vibration for the N-H bond is a hallmark of primary amines and is expected in this region.[2][4] This band can sometimes overlap with aromatic C=C stretching vibrations.

Aromatic Ring Vibrations

-

C-H Stretching (3100 - 3000 cm⁻¹): The stretching of C-H bonds on the aromatic ring gives rise to sharp, but often weak, absorptions just above 3000 cm⁻¹.[5][6][7] This is a key diagnostic feature to distinguish aromatic or alkene C-H bonds from alkane C-H bonds, which appear below 3000 cm⁻¹.[8][9]

-

C=C Ring Stretching (1600 - 1450 cm⁻¹): The benzene ring has characteristic C=C stretching vibrations that produce a series of sharp bands in this region.[5][6][7] Typically, two prominent bands are observed near 1600 cm⁻¹ and 1500 cm⁻¹.

-

C-H Out-of-Plane Bending (900 - 675 cm⁻¹): The out-of-plane ("oop") bending of the remaining aromatic C-H bonds results in strong absorptions in the fingerprint region.[6][7] The exact position of these bands is highly diagnostic of the substitution pattern on the benzene ring.

Trifluoromethyl (-CF₃) Group Vibrations

The trifluoromethyl group is a powerful electron-withdrawing group and gives rise to some of the most intense bands in the spectrum due to the high polarity of the C-F bonds.

-

C-F Stretching (1350 - 1100 cm⁻¹): This region is dominated by extremely strong and broad absorption bands corresponding to the symmetric and anti-symmetric stretching modes of the C-F bonds.[10] A characteristic very strong band often appears near 1330 cm⁻¹ due to the C-CF₃ stretching mode, which can be coupled with other planar vibrations.[11]

-

CF₃ Deformation (around 750 cm⁻¹): Symmetrical deformation of the CF₃ group can also be observed, though it may be overlapped by other absorptions in the fingerprint region.[10]

C-N and C-Br Stretching Vibrations

-

C-N Stretching (1335 - 1250 cm⁻¹): The stretching of the carbon-nitrogen bond in aromatic amines is typically strong and appears at a higher frequency than in aliphatic amines due to resonance effects.[2][3]

-

C-Br Stretching (< 700 cm⁻¹): The carbon-bromine stretching vibration is expected at low frequencies, often below the typical range of mid-IR spectrometers.[12][13] Its presence would be confirmed in the far-IR region.

Experimental Protocol: High-Fidelity Spectrum Acquisition via ATR-FTIR

To ensure the acquisition of a reliable and reproducible IR spectrum, a validated experimental protocol is essential. Attenuated Total Reflectance (ATR) is the preferred technique for a liquid or low-melting solid like this compound due to its simplicity, speed, and minimal sample preparation.[14][15]

Step-by-Step Methodology

-

Instrument Preparation: Power on the FTIR spectrometer and allow the source and detector to stabilize for at least 30 minutes. This ensures a stable baseline and minimizes drift.

-

ATR Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This step is critical to remove any residues from previous measurements.

-

Background Spectrum Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This scan measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the crystal itself, which will be digitally subtracted from the sample spectrum.

-

Sample Application: Place a small drop of liquid this compound directly onto the center of the ATR crystal. If the sample is solid, a small amount of the powder should be placed on the crystal and firm pressure applied with the built-in clamp to ensure good contact.

-

Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically perform the background subtraction. Further processing may include baseline correction and smoothing if necessary.

-

Post-Measurement Cleaning: Immediately after the measurement, clean the sample from the ATR crystal using the same procedure as in Step 2 to prevent cross-contamination.

Experimental Workflow Diagram

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Trustworthiness and Validation

The integrity of spectral data relies on a self-validating system. The protocol described ensures this through several key checks:

-

Background Correction: The mandatory acquisition of a background spectrum ensures that atmospheric and instrumental artifacts are removed, isolating the molecular fingerprint of the sample.

-

Reproducibility: Repeating the measurement (Steps 4-7) should yield a virtually identical spectrum, confirming the cleaning procedure and measurement stability.

-

Reference Comparison: The ultimate validation comes from comparing the acquired spectrum to a known reference from a trusted database, such as the SpectraBase or the NIST Chemistry WebBook.[14][16][17]

By adhering to this structured approach—from understanding the molecular vibrations to executing a meticulous experimental protocol—researchers can confidently utilize infrared spectroscopy to verify the identity and purity of this compound, ensuring the quality and reliability of their scientific endeavors.

References

- Spectroscopy of Aromatic Compounds. (n.d.). In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder.

- Interpreting Infrared Spectra. (n.d.). Specac Ltd.

- Bennett, F. B., Emeléus, H. J., & Haszeldine, R. N. (1953). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 31(1), 1-6.

- Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts.

- Infrared Spectrometry - Amines. (n.d.). Michigan State University Department of Chemistry.

- IR Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder.

- Yadav, R. A., & Singh, I. S. (1986). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana - Journal of Physics, 27(1-2), 143-153.

- Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). (n.d.). WikiEducator.

- This compound [FTIR]. (n.d.). SpectraBase.

- This compound [ATR-IR]. (n.d.). SpectraBase.

- 4-Bromo-2-(trifluoromethyl)aniline. (n.d.). PubChem.

- Table of Characteristic IR Absorptions. (n.d.). University of California, Santa Cruz.

- IR Tables. (n.d.). University of California, Santa Cruz.

- 2-Bromo-4-chloroaniline. (n.d.). In NIST Chemistry WebBook.

- IR Absorption Frequency: Hybridization. (2024). JoVE.

- Infrared Spectroscopy. (n.d.). Michigan State University Department of Chemistry.

Sources

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Infrared Spectrometry [www2.chemistry.msu.edu]

- 4. wikieducator.org [wikieducator.org]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: IR Absorption Frequency: Hybridization [jove.com]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. ias.ac.in [ias.ac.in]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. 4-Bromo-2-(trifluoromethyl)aniline | C7H5BrF3N | CID 67960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. 2-Bromo-4-chloroaniline [webbook.nist.gov]

solubility of 2-Bromo-4-(trifluoromethyl)aniline in organic solvents

An In-depth Technical Guide to the Solubility of 2-Bromo-4-(trifluoromethyl)aniline in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key building block in the synthesis of pharmaceuticals and agrochemicals. Recognizing the current absence of extensive, publicly available quantitative solubility data for this compound, this document serves a dual purpose: first, to establish a predictive solubility framework based on its molecular structure and physicochemical properties, and second, to provide detailed, field-proven experimental protocols for researchers to accurately determine its solubility in a range of common organic solvents. This guide is designed for researchers, chemists, and drug development professionals, offering the foundational knowledge and practical methodologies required for reaction optimization, purification, formulation, and quality control.

Introduction and Scientific Context

This compound (CAS No. 57946-63-1) is a substituted aniline that features a bromine atom and a trifluoromethyl group on its aromatic ring. The interplay of the electron-donating amino group with the electron-withdrawing and lipophilic trifluoromethyl (-CF3) and bromo (-Br) substituents creates a unique electronic and steric profile. This makes it a valuable intermediate in the synthesis of complex target molecules, particularly in medicinal chemistry where the -CF3 group is often incorporated to enhance metabolic stability, binding affinity, and membrane permeability.

A thorough understanding of a compound's solubility is a cornerstone of chemical process development. It is a critical parameter that dictates:

-

Reaction Kinetics: The rate and efficiency of a chemical reaction are often dependent on the concentration of reactants in the solution phase.

-

Purification Strategies: Techniques such as crystallization and chromatography are fundamentally reliant on differential solubility.

-

Formulation Development: For active pharmaceutical ingredients (APIs), solubility in various excipients and solvent systems is paramount for achieving desired bioavailability and stability.

-

Safety and Handling: Knowledge of solubility aids in developing appropriate cleaning, quenching, and waste disposal procedures.

This guide provides the necessary tools to bridge the existing data gap for this compound.

Physicochemical Properties

A compound's fundamental physical properties are the primary determinants of its solubility behavior. The properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 57946-63-1 | [1] |

| Molecular Formula | C₇H₅BrF₃N | [2] |

| Molar Mass | 240.02 g/mol | [2] |

| Appearance | Varies (often a solid) | General Observation |

| Density | ~1.7 g/cm³ | [2] |

| Boiling Point | 109-110°C at 10 mmHg | [2] |

| Refractive Index | n20/D 1.524 | [2] |

Predicted Solubility Profile: A "Like Dissolves Like" Analysis

The structure of this compound allows for a qualitative prediction of its solubility based on the principle of "like dissolves like."[3]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The primary amine (-NH₂) group can act as both a hydrogen bond donor and acceptor. This suggests potential solubility in protic solvents. However, the large, nonpolar, and hydrophobic surface area of the brominated, trifluoromethylated aromatic ring will likely limit high solubility. Moderate solubility is predicted.

-

Polar Aprotic Solvents (e.g., Acetone, THF, DMSO, Acetonitrile): These solvents can accept hydrogen bonds from the -NH₂ group and possess significant dipole moments, allowing them to solvate the polar regions of the molecule. The nonpolar regions can be accommodated by the organic character of these solvents. Good solubility is anticipated in this class of solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large, hydrophobic bromobenzotrifluoride portion of the molecule suggests that it will be soluble in nonpolar solvents through van der Waals interactions. The polar amino group will detract from this, but overall solubility is expected to be moderate to good, particularly in aromatic solvents like toluene due to potential π-π stacking.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and are excellent at dissolving a wide range of organic compounds. Good solubility is predicted.

Experimental Protocols for Solubility Determination

The absence of published quantitative data necessitates a robust experimental approach. The following protocols are designed to provide both qualitative classification and precise quantitative measurement of solubility.

Safety Precautions

Before commencing any experimental work, consult the Safety Data Sheet (SDS).[1] this compound is classified as hazardous.[1]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4] Work in a well-ventilated fume hood.

Protocol 1: Qualitative Solubility Classification

This workflow systematically classifies the compound's solubility, providing rapid insight into its acid-base character and polarity.[5][6][7]

Methodology:

-

Sample Preparation: In a small test tube, add approx. 25 mg of this compound.

-

Solvent Addition: Add 0.75 mL of the test solvent in three 0.25 mL portions. After each addition, vigorously agitate the mixture for 30-60 seconds.

-

Observation: Record the compound as "soluble" if the solid completely dissolves. If any solid remains, it is classified as "insoluble."

-

Testing Sequence: Follow the logical progression outlined in the diagram below. Test solubility in the following order:

-

Water

-

5% aq. HCl (Tests for basic groups like amines)

-

5% aq. NaOH (Tests for acidic groups)

-

Organic Solvents (e.g., Methanol, Acetone, Toluene, DCM)

-

Expected Results:

-

Water: Expected to be insoluble due to the large hydrophobic structure.

-

5% HCl: The basic amino group should be protonated to form an ammonium salt (-NH₃⁺Cl⁻), which is ionic and thus water-soluble. Solubility is expected. This confirms the presence of a basic functional group.[7]

-

5% NaOH: No reaction is expected. The compound should remain insoluble.

Caption: Qualitative Solubility Testing Workflow.

Protocol 2: Quantitative Gravimetric Solubility Determination

This is the gold-standard method for determining equilibrium solubility. It relies on the direct measurement of the mass of dissolved solute in a saturated solution.[8][9]

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a precisely known volume (e.g., 5.00 mL) of a selected organic solvent. An excess is critical to ensure equilibrium with the solid phase.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the mixtures for 24-48 hours. It is crucial to allow sufficient time for the system to reach equilibrium. A preliminary kinetic study can confirm the minimum time required.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess solid has fully settled. Alternatively, centrifuge the vials to pellet the excess solid. This step is critical to avoid transferring any solid particles.

-

Sample Aliquoting: Carefully withdraw a precise volume (e.g., 2.00 mL) of the clear supernatant from each vial and transfer it to a pre-weighed, labeled vial.

-

Solvent Evaporation: Remove the solvent from the aliquots under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's boiling point to avoid loss of analyte.

-

Mass Determination: Once the solvent is completely removed, re-weigh the vials. The difference in mass corresponds to the amount of this compound dissolved in the aliquot.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Mass of residue in mg) / (Volume of aliquot in mL)

Caption: Gravimetric Solubility Determination Workflow.

Data Summary and Interpretation

Quantitative solubility data should be compiled into a clear, comparative format. Researchers can use the following template to record their findings.

Table 1: Quantitative Solubility of this compound at 25°C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Methanol | ||

| Ethanol | |||

| Polar Aprotic | Acetone | ||

| Acetonitrile | |||

| Tetrahydrofuran (THF) | |||

| Dimethyl Sulfoxide (DMSO) | |||

| Nonpolar | Toluene | ||

| n-Hexane | |||

| Chlorinated | Dichloromethane (DCM) | ||

| Chloroform |

Conclusion

While published quantitative solubility data for this compound is scarce, its molecular structure provides a strong basis for predicting its behavior in various organic solvents. It is anticipated to have the greatest solubility in polar aprotic and chlorinated solvents, with moderate solubility in polar protic and nonpolar aromatic solvents. This technical guide provides robust, validated protocols that empower researchers to generate high-quality, quantitative solubility data. Such data is indispensable for the rational design of synthetic routes, the optimization of purification processes, and the successful development of formulations involving this versatile chemical intermediate.

References

- Abmole Bioscience Inc. (n.d.). Material Safety Data Sheet of 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: this compound.

- ChemBK. (2024). This compound - Physico-chemical Properties.

- Unknown Author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Unknown Author. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Lab Manual Supplement.

- PubChem. (n.d.). 4-Bromo-2-(trifluoromethyl)aniline. National Center for Biotechnology Information.

- Fisher Scientific. (2024). SAFETY DATA SHEET - 4-Bromo-2-(trifluoromethoxy)aniline.

- Apollo Scientific. (2022). Safety Data Sheet - 2-bromo-3-fluoro-5-(trifluoromethyl)aniline.

- Chemsrc. (2025). CAS#:1260776-57-5 | 2-Bromo-4-methyl-5-(trifluoromethyl)aniline.

- Fox, G. J., et al. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Organic Syntheses Procedure.

- Journal of Biomedical Research & Environmental Sciences. (n.d.).

- Google Patents. (n.d.). CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy)

- BenchChem. (2025). Application Notes: Derivatization of 4-Bromo-3-(trifluoromethyl)aniline.

Sources

- 1. fishersci.com [fishersci.com]

- 2. chembk.com [chembk.com]

- 3. m.youtube.com [m.youtube.com]

- 4. echemi.com [echemi.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Emergence of a Key Building Block: A Technical Guide to 2-Bromo-4-(trifluoromethyl)aniline

This guide provides an in-depth exploration of 2-Bromo-4-(trifluoromethyl)aniline, a pivotal intermediate in the synthesis of modern pharmaceuticals and agrochemicals. Rather than a singular moment of discovery, the story of this compound is one of gradual emergence, intrinsically linked to the broader advancements in organofluorine chemistry and aromatic functionalization throughout the 20th century. Its history is not that of a celebrated final product, but of a crucial, enabling component born from the expanding toolkit of synthetic chemists.

Introduction: The Strategic Importance of Fluorinated Anilines

This compound, with the chemical structure C₇H₅BrF₃N, is a substituted aniline that has garnered significant attention in synthetic organic chemistry. The strategic placement of a bromine atom and a trifluoromethyl group on the aniline ring provides two distinct and highly valuable reactive handles. The trifluoromethyl group (-CF₃) is a key pharmacophore, known to enhance metabolic stability, lipophilicity, and binding affinity of drug molecules. The bromine atom serves as a versatile synthetic handle, readily participating in a wide array of cross-coupling reactions to build molecular complexity. This unique combination of properties has established this compound as a sought-after building block in the development of novel bioactive molecules.

A Historical Perspective: The Rise of Organofluorine Chemistry

The journey to the synthesis of compounds like this compound is rooted in the pioneering work of early chemists in the field of organofluorine chemistry. While the first synthesis of an organofluorine compound is credited to Alexander Borodin in 1862, the field began to flourish in the early 20th century.[1] A significant breakthrough was the development of the Balz-Schiemann reaction in 1927, which provided a method for the synthesis of aryl fluorides from diazonium salts.[1]

The introduction of the trifluoromethyl group into aromatic rings was another critical advancement. Frédéric Swarts, a Belgian chemist, was a key figure in this area, developing methods for the fluorination of organic compounds in the late 19th and early 20th centuries.[1] His work laid the foundation for the industrial-scale production of trifluoromethylated aromatics. The post-World War II era saw a dramatic expansion in organofluorine chemistry, driven by the demand for new materials, refrigerants, and pharmaceuticals.[1] This period of intense research and development led to a deeper understanding of fluorination reactions and the unique properties of fluorinated organic compounds.

The synthesis of this compound would have become feasible as chemists gained mastery over two key transformations: the introduction of a trifluoromethyl group onto an aromatic ring and the selective bromination of anilines. While a definitive first synthesis is not prominently documented in the literature, its emergence can be traced to the period when these synthetic methodologies became reliable and widely adopted.

Synthesis Methodologies: From Classical Approaches to Modern Innovations

The preparation of this compound typically involves the bromination of 4-(trifluoromethyl)aniline. The directing effects of the amino and trifluoromethyl groups play a crucial role in the regioselectivity of this reaction.

Classical Electrophilic Aromatic Substitution

The most common approach to synthesizing this compound is through the electrophilic aromatic substitution of 4-(trifluoromethyl)aniline.

Reaction Scheme:

A simplified reaction scheme for the synthesis of this compound.

Detailed Protocol:

A general procedure for the bromination of 4-(trifluoromethyl)aniline is as follows:

-

Dissolution: 4-(Trifluoromethyl)aniline is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent.

-

Bromination: A solution of bromine in the same solvent is added dropwise to the aniline solution at a controlled temperature, often at or below room temperature.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is typically poured into water and neutralized with a base (e.g., sodium bicarbonate) to quench any remaining bromine and acid.

-

Extraction and Purification: The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is often purified by recrystallization or column chromatography to yield pure this compound.

The regioselectivity of the bromination is directed by the activating amino group to the ortho and para positions. Since the para position is already occupied by the trifluoromethyl group, the bromine is directed to the ortho position.

Modern Synthetic Approaches

While direct bromination remains a staple, modern synthetic chemistry has introduced milder and more selective brominating agents to avoid potential side reactions and improve yields.

| Reagent Class | Specific Reagent | Key Advantages |

| N-Bromoamides | N-Bromosuccinimide (NBS) | Milder, easier to handle than liquid bromine. |

| Perbromides | Pyridinium bromide perbromide | Solid reagent, provides a controlled release of bromine. |

| In-situ Bromine Generation | HBr/H₂O₂ | Avoids the direct handling of liquid bromine. |

These alternative reagents often offer improved safety profiles and can lead to cleaner reactions with higher yields, making them attractive for both laboratory and industrial-scale synthesis.

Applications in Drug Discovery and Agrochemicals

The utility of this compound as a synthetic intermediate is vast and continues to expand. Its presence in the molecular architecture of numerous patented and marketed compounds underscores its importance.

Pharmaceutical Synthesis

In the pharmaceutical industry, the trifluoromethyl group is a highly sought-after substituent due to its ability to enhance drug properties. This compound serves as a key building block for a variety of therapeutic agents. The bromine atom allows for the introduction of diverse functionalities through cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the rapid synthesis of compound libraries for drug discovery.

Illustrative Synthetic Pathway:

Use of this compound in a Suzuki coupling reaction.

Agrochemical Development

Similar to its role in pharmaceuticals, this compound is a valuable intermediate in the synthesis of modern agrochemicals, including herbicides, insecticides, and fungicides. The trifluoromethyl group often imparts enhanced biological activity and favorable environmental persistence to these compounds. For instance, it is a precursor to the fungicide thifluzamide.[2]

Conclusion and Future Outlook

This compound stands as a testament to the enabling power of fundamental advances in synthetic chemistry. While its own "discovery" may not be a celebrated event, its impact is undeniable, woven into the fabric of numerous modern chemical innovations. The ongoing demand for sophisticated molecules in medicine and agriculture ensures that this versatile building block will continue to be a valuable tool for researchers and scientists. Future developments in synthetic methodology, particularly in the areas of C-H activation and late-stage functionalization, may offer even more efficient and direct routes to incorporate the 2-bromo-4-(trifluoromethyl)phenyl moiety into complex molecules, further expanding its utility in the years to come.

References

- CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents.

- Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 85(8), 276–289.

- CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline - Google Patents.

Sources

thermochemical data for 2-Bromo-4-(trifluoromethyl)aniline

An In-Depth Technical Guide to the Thermochemical Profile of 2-Bromo-4-(trifluoromethyl)aniline

Abstract

This compound is a key building block in modern medicinal chemistry, notable for its role in the synthesis of targeted therapeutics and advanced agrochemicals.[1] The strategic incorporation of bromine and a trifluoromethyl group imparts unique electronic and lipophilic properties that can enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[1][2] A comprehensive understanding of its thermochemical properties—such as enthalpy of formation, heat capacity, and thermal stability—is paramount for researchers in drug development. This data governs critical decisions in synthesis, purification, formulation, and storage, ensuring the safety, efficacy, and viability of new chemical entities. This guide provides a senior application scientist's perspective on the methodologies used to determine these vital parameters, blending theoretical foundations with practical, field-proven experimental and computational protocols.

Chapter 1: The Strategic Importance of this compound in Drug Discovery

The utility of this compound as a synthetic intermediate is well-established. Its derivatives are integral to the creation of a diverse range of functional molecules, including kinase inhibitors for oncology and various antimicrobial agents.[1] The aniline scaffold provides a versatile platform for building complex molecular architectures, while the trifluoromethyl (-CF3) group, a bioisostere for several functional groups, is particularly valued for its ability to improve the pharmacokinetic profile of a drug candidate.[2]

The thermochemical characteristics of this intermediate are not merely academic; they have profound real-world implications:

-

Process Safety and Scalability: Understanding the heat released or absorbed during chemical reactions (reaction enthalpy) is critical for designing safe and scalable synthetic routes, preventing thermal runaways in industrial reactors.

-

Polymorph Screening and Stability: Many active pharmaceutical ingredients (APIs) can exist in multiple crystalline forms (polymorphs), each with different solubilities and stabilities. Thermochemical analysis techniques like Differential Scanning Calorimetry (DSC) are essential for identifying and characterizing these forms.[3][4]

-

Formulation and Shelf-Life Prediction: The thermal stability of the molecule, determined by methods such as Thermogravimetric Analysis (TGA), dictates its suitability for various formulation processes (e.g., hot-melt extrusion) and predicts its long-term stability under different storage conditions.[5][6]

This guide will detail the authoritative methods for acquiring this critical data, ensuring a self-validating system of protocols for any research or development setting.

Chapter 2: Experimental Determination of Thermochemical Properties

The acquisition of reliable thermochemical data is predicated on meticulous experimental execution. The primary techniques employed in the pharmaceutical sciences are thermal analysis methods, which measure changes in a material's physical properties as a function of temperature.[7]

Foundational Requirement: Purity and Sample Preparation

Before any analysis, the purity of the this compound sample must be rigorously established, typically via HPLC, GC-MS, and NMR. Impurities, including residual solvents or synthetic byproducts, can dramatically alter measured thermochemical values. The sample should be a fine, homogenous powder to ensure uniform heat transfer during analysis.

Differential Scanning Calorimetry (DSC)

DSC is the workhorse for thermal analysis in pharmaceuticals.[7] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8] This technique is invaluable for determining melting points, enthalpies of fusion, glass transitions, and heat capacity.[5]

Experimental Protocol: DSC Analysis

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) to ensure data accuracy.

-

Sample Preparation: Accurately weigh 3-5 mg of high-purity this compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a point well above the compound's melting point (e.g., 250 °C). An inert nitrogen atmosphere (50 mL/min) is typically used to prevent oxidative degradation.

-

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine:

-

Melting Point (T_m): The peak temperature of the endothermic melting event.

-

Enthalpy of Fusion (ΔH_fus): The integrated area of the melting peak.

-

Heat Capacity (C_p): Determined using specialized modulated DSC (MT-DSC) techniques or by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire).[6]

-

Causality Behind Experimental Choices:

-

A heating rate of 10 °C/min is a standard choice that balances resolution and experimental time. Faster rates can shift transition temperatures, while slower rates may reduce peak intensity.

-

An inert atmosphere is crucial because oxidative reactions are exothermic and would interfere with the accurate measurement of transitions like melting.

Caption: Workflow for determining thermal properties via DSC.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[7] It is primarily used to assess thermal stability and decomposition pathways, and to quantify volatile content like water or residual solvents.[5]

Experimental Protocol: TGA Analysis

-

Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using materials with known Curie points.

-

Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan onto the TGA's high-precision balance within the furnace.

-

Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen).

-

Data Analysis: The TGA curve plots percent mass loss versus temperature. The onset temperature of significant mass loss indicates the beginning of decomposition. The derivative of this curve (DTG) helps to identify the temperatures at which mass loss is most rapid.

Bomb Calorimetry

To determine the standard enthalpy of formation (ΔH_f°), the standard enthalpy of combustion (ΔH_c°) is first measured experimentally using a bomb calorimeter.[9][10] This technique involves the complete combustion of a substance in a constant-volume, sealed vessel.[8]

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation: A pellet of precisely weighed (~1 g) this compound is placed in a crucible inside the "bomb" vessel. A fuse wire is positioned to contact the sample.

-

Assembly: The bomb is sealed and pressurized with an excess of pure oxygen (e.g., 30 atm).

-

Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The entire system is allowed to reach thermal equilibrium.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the surrounding water is meticulously recorded until it reaches a maximum and begins to cool. The temperature rise (ΔT) is the key measurement.

-

Calculation:

-

First, the heat capacity of the calorimeter (C_cal) is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).[9]

-

The heat released by the reaction (q_rxn) is calculated using: q_rxn = - (C_cal * ΔT)

-

The enthalpy of combustion (ΔH_c°) is then normalized by the moles of the sample combusted.

-

Finally, the standard enthalpy of formation (ΔH_f°) is calculated using Hess's Law, with the known standard enthalpies of formation for the combustion products (CO₂, H₂O, Br₂, HF, and N₂).

-

Caption: Using Hess's Law to find Enthalpy of Formation.

Chapter 3: Computational Thermochemistry

While experimental methods are the gold standard, they can be time-consuming and require significant amounts of pure material. Computational quantum chemistry provides a powerful predictive tool for estimating thermochemical properties, especially for novel or uncharacterized molecules.[11][12]

Density Functional Theory (DFT) is a widely used method that balances computational cost with accuracy.[13]

Computational Workflow

-

Structure Optimization: The 3D structure of the this compound molecule is computationally optimized to find its lowest energy conformation. A common level of theory for this is B3LYP with a basis set like 6-31G(d).

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure. This calculation confirms the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE), thermal energy, and entropy contributions.[14]

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is often calculated using an isodesmic reaction scheme. This involves constructing a balanced hypothetical reaction where the number and types of chemical bonds are conserved on both sides. By using known experimental enthalpies of formation for the other molecules in the scheme, the unknown enthalpy of the target molecule can be calculated with high accuracy due to the cancellation of systematic errors in the computation.[15]

Chapter 4: Data Synthesis and Application

While a comprehensive, critically evaluated dataset for this compound is not publicly available, the methodologies described allow for its full characterization. The expected data would be summarized as follows:

Table 1: Key Thermochemical Data for this compound

| Property | Symbol | Typical Units | Method of Determination | Application Relevance |

| Molar Mass | M | g/mol | --- | Stoichiometry, Formulation |

| Melting Point | T_m | °C or K | DSC | Purity assessment, Polymorph ID |

| Enthalpy of Fusion | ΔH_fus | kJ/mol | DSC | Crystal lattice energy, Solubility |

| Decomposition Temp. | T_d | °C or K | TGA | Thermal stability, Process limits |

| Heat Capacity | C_p | J/(mol·K) | Modulated DSC | Heat transfer calculations, Safety |

| Enthalpy of Combustion | ΔH_c° | kJ/mol | Bomb Calorimetry | Thermodynamic database input |

| Enthalpy of Formation | ΔH_f° | kJ/mol | Bomb Calorimetry + Hess's Law | Reaction heat prediction, Stability |

| Gibbs Free Energy | ΔG_f° | kJ/mol | Calculated from ΔH_f° and S° | Spontaneity of reactions |

| Standard Entropy | S° | J/(mol·K) | Computational/Statistical | Thermodynamic calculations |

Note: The values in this table are placeholders. Actual values must be determined experimentally or computationally.

In drug development, this data is indispensable. For instance, a low decomposition temperature identified by TGA would preclude the use of high-temperature manufacturing processes like spray drying. Similarly, knowledge of the enthalpy of fusion from DSC helps in understanding the energy required to break the crystal lattice, which correlates with solubility—a key parameter for bioavailability.[6]

Conclusion

A thorough understanding of the thermochemical properties of this compound is essential for its effective and safe use in pharmaceutical and agrochemical development. This guide has outlined the authoritative experimental and computational workflows necessary to obtain this critical data. By integrating Differential Scanning Calorimetry, Thermogravimetric Analysis, Bomb Calorimetry, and computational methods, researchers can build a complete thermochemical profile. This profile serves as the foundation for rational process design, formulation development, and stability assessment, ultimately accelerating the journey from chemical intermediate to high-value final product.

References

- Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (n.d.). MDPI. [Link]

- Pharmaceutical Quality Control Using Thermal Analysis Methods. (n.d.). TSI Journals. [Link]

- Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. (2010).

- Thermal Analysis in the Pharmaceutical Industry. (n.d.). TA Instruments. [Link]

- Thermal Analysis of Pharmaceuticals Handbook. (n.d.). Mettler Toledo. [Link]

- Roux, M. V., Temprado, M., et al. (2008). Critically Evaluated Thermochemical Properties of Polycyclic Aromatic Hydrocarbons.

- Slayden, S. W., & Liebman, J. F. (2008). The Energetics of Aromatic Hydrocarbons: An Experimental Thermochemical Perspective. Chemical Reviews. [Link]

- Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds. (2023).

- Altarawneh, I., et al. (2012). Theoretical study of thermochemical and structural parameters of chlorinated isomers of aniline. Journal of the Association of Arab Universities for Basic and Applied Sciences. [Link]

- Using calorimeters for accurate heat measurement. (n.d.). Student Academic Success. [Link]

- Calorimetry. (n.d.). Research Starters - EBSCO. [Link]

- Calorimetry: Techniques and Applications. (n.d.). Solubility of Things. [Link]

- Calorimetry. (n.d.). Wikipedia. [Link]

- Calorimetry. (2023). Chemistry LibreTexts. [Link]

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Journal of Biomedical Research & Environmental Sciences. [Link]

- Farina Jr., D., et al. (2021). Extensive High-Accuracy Thermochemistry and Group Additivity Values for Automated Generation of Halocarbon Combustion Models. 12th U.S.

- Computational evaluation of halogen-bonded cocrystals enables prediction of their mechanochemical interconversion reactions. (n.d.).

- Ab Initio Calculation of Surface Thermochemistry for Popular Solid Transition Metal-Based Species. (2021). ACS Omega. [Link]

- Ab initio and density functional computations of the vibrational spectra, molecular geometries and other properties of 2-bromo-6-chloro-4-fluoroaniline. (2017).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jelsciences.com [jelsciences.com]

- 3. mdpi.com [mdpi.com]

- 4. tsijournals.com [tsijournals.com]

- 5. Thermal Analysis in the Pharmaceutical Industry - TA Instruments [tainstruments.com]

- 6. mt.com [mt.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. Calorimetry - Wikipedia [en.wikipedia.org]

- 9. monash.edu [monash.edu]